molecular formula C18H20BrN3O4 B13682942 4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13682942
M. Wt: 422.3 g/mol
InChI Key: HGFJSAXVMTXCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a bromopentyl group, an amino group, and a piperidyl group attached to an isoindoline-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the reaction of 4-amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione with 5-bromopentylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Properties

Molecular Formula

C18H20BrN3O4

Molecular Weight

422.3 g/mol

IUPAC Name

4-(5-bromopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H20BrN3O4/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24/h4-6,13,20H,1-3,7-10H2,(H,21,23,24)

InChI Key

HGFJSAXVMTXCPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.